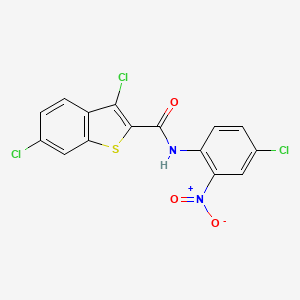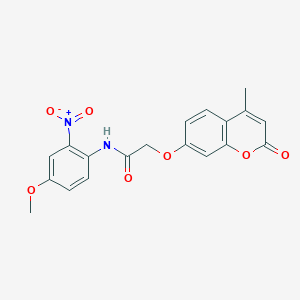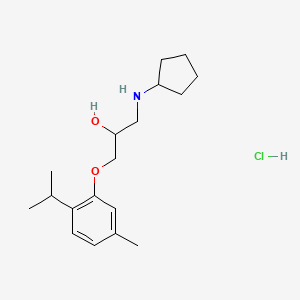![molecular formula C22H20N4O5S B4175039 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4175039.png)
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide
Descripción general
Descripción
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound that features a naphthalene ring, a morpholine ring, and a nitrobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the naphthalene derivative: The starting material, 6-hydroxy-1-naphthylamine, is reacted with carbon disulfide to form the corresponding thiocarbamate.
Coupling with morpholine: The thiocarbamate is then reacted with 4-morpholine to form the intermediate compound.
Nitration: The intermediate is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the morpholine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide
Uniqueness
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-(morpholin-4-yl)-3-nitrobenzamide is unique due to the presence of the morpholine ring and the nitro group, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in electronic materials and as a potential therapeutic agent.
Propiedades
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c27-16-5-6-17-14(12-16)2-1-3-18(17)23-22(32)24-21(28)15-4-7-19(20(13-15)26(29)30)25-8-10-31-11-9-25/h1-7,12-13,27H,8-11H2,(H2,23,24,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXIOVUJGUSOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC(=S)NC3=CC=CC4=C3C=CC(=C4)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4174962.png)
![Ethyl 2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxylate](/img/structure/B4174971.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B4174978.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B4174985.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4174993.png)
![5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4174999.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,4-dichlorobenzamide](/img/structure/B4175007.png)

![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B4175009.png)
![N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B4175023.png)

![methyl 7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4175035.png)

![2-(2-hydroxyethylsulfanyl)-3-methylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B4175059.png)
